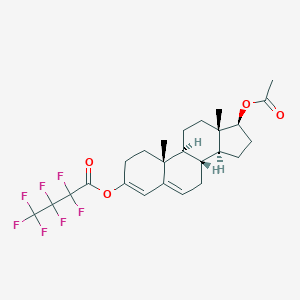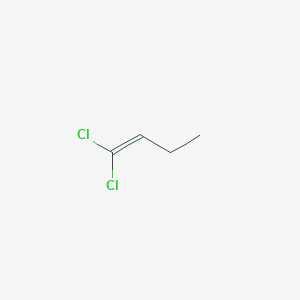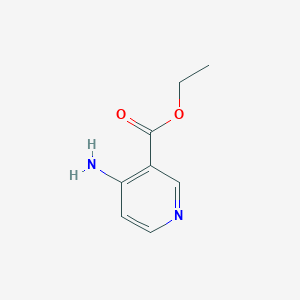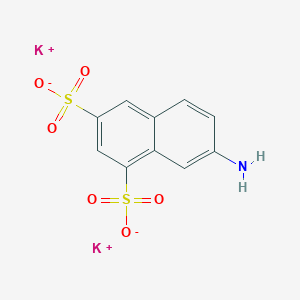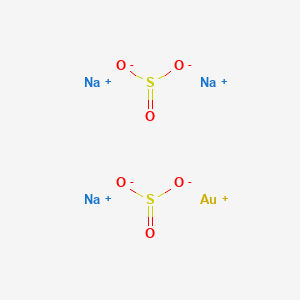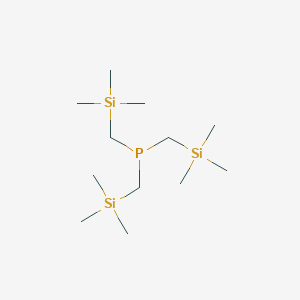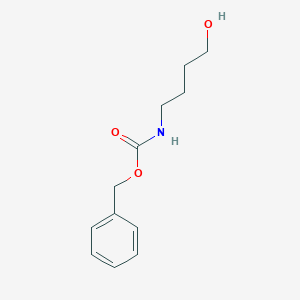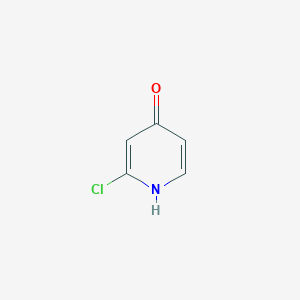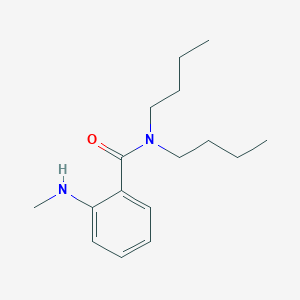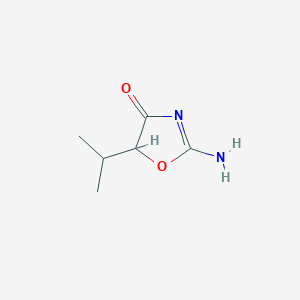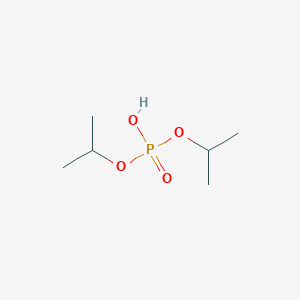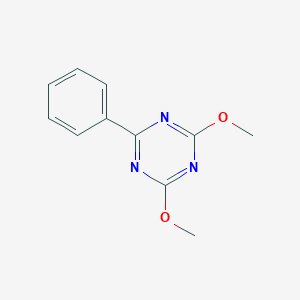
2,4-Dimethoxy-6-phenyl-1,3,5-triazine
Übersicht
Beschreibung
2,4-Dimethoxy-6-phenyl-1,3,5-triazine is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves several specific synthetic protocols. These include the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester, and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Molecular Structure Analysis
The molecular formula of 2,4-Dimethoxy-6-phenyl-1,3,5-triazine is C11H11N3O2, and its molecular weight is 217.22 .Chemical Reactions Analysis
DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride) is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . Its precursor, 2-chloro-4,6,-dimethoxy-1,3,5-triazine (CDMT), has also been used for amide coupling .Physical And Chemical Properties Analysis
The predicted boiling point of 2,4-Dimethoxy-6-phenyl-1,3,5-triazine is 380.3±25.0 °C, and its predicted density is 1.190±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : Fridman, Kapon, and Kaftory (2003) studied the crystal structures of derivatives of 2,4-dimethoxy-1,3,5-triazine, revealing different molecular conformations and interactions, such as a butterfly conformation and O-H.N hydrogen bonds, in various derivatives (Fridman, Kapon, & Kaftory, 2003).
Methyl Rearrangement Study : Taycher, Shteiman, Botoshansky, and Kaftory (2000) examined the methyl rearrangement in the solid state of 2,4-dimethoxy-6-(4-nitroanilino)-1,3,5-triazine, leading to insights into molecular conformation and bond angles (Taycher, Shteiman, Botoshansky, & Kaftory, 2000).
Synthesis of 2-Oxazolines : Bandgar and Pandit (2003) demonstrated the use of 2,4-dimethoxy-1,3,5-triazine in the direct synthesis of 2-oxazolines from carboxylic acids under mild conditions, highlighting its utility in organic synthesis (Bandgar & Pandit, 2003).
Photophysical Study of Oligoazomethine : Machado, Neto, Atvars, and Akcelrud (2009) synthesized a conjugated–non-conjugated oligoazomethine using 2,4-dimethoxy-1,3,5-triazine, exploring its fluorescence and excitation spectra in different states, contributing to materials science (Machado, Neto, Atvars, & Akcelrud, 2009).
Antibacterial and Anti-HIV Studies : Patel, Chikhalia, Pannecouque, and Clercq (2007) synthesized 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives and tested their antibacterial and anti-HIV activities, indicating potential pharmaceutical applications (Patel, Chikhalia, Pannecouque, & Clercq, 2007).
Pd-mediated Alkynylation : Menicagli, Samaritani, and Gori (1999) explored the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with alk-1-ynes, demonstrating its use in the synthesis of 2-(alk-1′-ynyl)-4,6-dimethoxy-1,3,5-triazines, which is significant in organic chemistry (Menicagli, Samaritani, & Gori, 1999).
Antivirus Activity Study : Wang, Liu, Shao, and Huang (2003) synthesized 1,3,5-triazine derivatives and tested their activity against tobacco mosaic virus, showing the potential for antiviral applications (Wang, Liu, Shao, & Huang, 2003).
Electroreduction Study : Mellado, Montoya, and Galvín (2004) conducted polarographic and voltammetric studies on the electroreduction of 2,6-dimethoxy-4-chloro-1,3,5-triazine, contributing to electrochemical research (Mellado, Montoya, & Galvín, 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dimethoxy-6-phenyl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-15-10-12-9(13-11(14-10)16-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOHQAALDUADLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274865 | |
| Record name | 2,4-dimethoxy-6-phenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-6-phenyl-1,3,5-triazine | |
CAS RN |
18213-73-5 | |
| Record name | 2,4-dimethoxy-6-phenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

